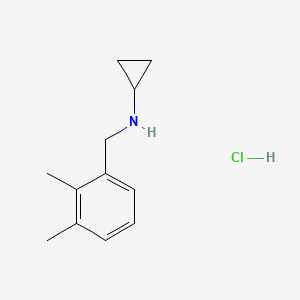

N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride

Description

BenchChem offers high-quality N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2,3-dimethylphenyl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9-4-3-5-11(10(9)2)8-13-12-6-7-12;/h3-5,12-13H,6-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLZUEMEHNSROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CNC2CC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679866 | |

| Record name | N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909702-86-9 | |

| Record name | N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility Profiling of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, bioavailability, and formulation design. This guide provides a comprehensive technical framework for characterizing the solubility profile of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride, a novel amine salt. As direct solubility data for this specific compound is not extensively published, this document serves as a procedural and interpretive guide for researchers, scientists, and drug development professionals. We will detail the fundamental principles, provide field-tested experimental protocols, and explain the causality behind methodological choices. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a critical component of a successful preformulation and candidate selection strategy.

Introduction: The Criticality of Solubility in Drug Development

N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is a small molecule featuring a cyclopropylamine moiety, a lipophilic dimethylbenzyl group, and a hydrochloride salt. The presence of a basic nitrogen atom (cyclopropylamine) dictates that its ionization state, and therefore its solubility, will be highly dependent on pH. The hydrochloride salt form is employed to enhance aqueous solubility compared to its free base. A thorough understanding of its solubility profile is not merely an academic exercise; it is a critical prerequisite for advancing a compound through the development pipeline.

Poor aqueous solubility can lead to a cascade of developmental challenges, including:

-

Low and erratic oral bioavailability.

-

Difficulties in developing parenteral and oral liquid formulations.

-

Unreliable results in in-vitro biological assays.[1]

-

Increased costs and timelines associated with formulation enhancement strategies.

Therefore, a robust and early characterization of solubility is paramount. This guide will focus on two primary types of solubility measurements: Thermodynamic Solubility and Kinetic Solubility .

Physicochemical Context: Structure-Solubility Relationship

The structure of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride suggests a complex interplay of factors governing its solubility:

-

Ionizable Group: The cyclopropylamine group is a weak base. In its protonated (ionized) form, it readily interacts with water, enhancing solubility. The extent of ionization is governed by its pKa and the pH of the solution.

-

Lipophilic Moieties: The 2,3-dimethylbenzyl group is non-polar and contributes to the molecule's overall lipophilicity (hydrophobicity). This region of the molecule prefers non-aqueous environments and will act to limit water solubility.

-

Salt Form: As a hydrochloride salt, the compound exists in a pre-ionized state, which generally confers higher initial solubility in aqueous media compared to the neutral free base.[2]

The overall solubility is a balance between the high-energy requirement to break the crystal lattice of the solid salt and the favorable energy of solvation of the ions in water.

Experimental Protocols for Solubility Determination

A multi-faceted approach to solubility assessment is essential. Early-stage discovery often relies on high-throughput kinetic assays, while later-stage development and regulatory submissions require the precision of thermodynamic methods.[3][4]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the "gold standard" for determining equilibrium solubility.[5][6] It measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid drug.

Causality Behind the Protocol: This method is designed to allow the system to reach its lowest energy state, providing a true measure of solubility. The extended incubation time ensures that the dissolution process has reached equilibrium, a state where the rate of solid dissolving into solution equals the rate of dissolved solute precipitating out.[5] The final pH measurement is critical because, for an ionizable compound, the solubility value is meaningless without its corresponding pH.[7]

Detailed Protocol:

-

Preparation of Media: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) and purified water.[8] All media should be pre-equilibrated to the test temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[9]

-

Compound Addition: Add an excess of solid N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride to a known volume of each buffer in a suitable vessel (e.g., glass vial). "Excess" means enough solid is present to ensure saturation and that solid material remains visible at the end of the experiment.

-

Equilibration: Seal the vessels and place them in an orbital shaker or rotator set to maintain a constant temperature (37 ± 1 °C).[9] Agitate the samples for a predetermined period. It is crucial to establish the time to equilibrium; samples should be taken at multiple time points (e.g., 24, 48, 72 hours) until the measured concentration no longer increases.[5]

-

Phase Separation: After equilibration, allow the vessels to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid using centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

pH Measurement: Measure the pH of the final saturated solution. For ionizable compounds, the pH of the solution can change upon dissolution of the API.[7]

-

Solid State Analysis: It is good practice to analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) to check for any changes in the crystal form (polymorphism) during the experiment.

Diagram: Thermodynamic Solubility Workflow (Shake-Flask Method)

Caption: Conceptual difference between kinetic and thermodynamic solubility.

pH-Solubility Profile

For an ionizable compound like N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride, generating a pH-solubility profile is essential. This involves performing the thermodynamic shake-flask method across a wide range of pH values (e.g., pH 1 to 10).

Causality Behind the Protocol: The solubility of a basic compound is lowest at high pH (where it is in its neutral, less soluble form) and increases at lower pH as it becomes protonated (ionized). [2][10]This profile is critical for predicting where in the gastrointestinal tract the drug will dissolve. For a weak base, the relationship can often be described by the Henderson-Hasselbalch equation. [10][11]Deviations from this theoretical profile can indicate phenomena such as self-aggregation or salt disproportionation. [11]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Example Solubility Profile for N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride

| Assay Type | Medium (Buffer) | Temperature (°C) | Final pH | Solubility (µg/mL) | Solubility (µM) | Classification |

| Kinetic | PBS | 25 | 7.4 | >200 | >945 | High |

| Thermodynamic | 0.1 N HCl | 37 | 1.2 | 5500 | 25990 | High Solubility |

| Thermodynamic | Acetate Buffer | 37 | 4.5 | 4800 | 22682 | High Solubility |

| Thermodynamic | Phosphate Buffer | 37 | 6.8 | 1500 | 7088 | High Solubility |

| Thermodynamic | Purified Water | 37 | 6.2 | 2100 | 9924 | High Solubility |

(Note: Data are hypothetical for illustrative purposes. Molecular Weight of the hydrochloride salt is assumed to be ~211.7 g/mol )

Interpretation and Biopharmaceutics Classification System (BCS):

The solubility data is used to classify the drug according to the BCS, a framework established by regulatory agencies like the FDA. [12][13]A drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8. [8]

-

BCS Class I: High Solubility, High Permeability

-

BCS Class II: Low Solubility, High Permeability

-

BCS Class III: High Solubility, Low Permeability

-

BCS Class IV: Low Solubility, Low Permeability

Based on the hypothetical data above, if the highest projected human dose is, for example, 100 mg, the compound would be classified as highly soluble . The volume required for dissolution at the lowest solubility point (pH 6.8) would be: Volume = (100 mg) / (1.5 mg/mL) = 66.7 mL, which is well below the 250 mL threshold.

This classification has significant regulatory implications, potentially allowing for biowaivers of certain in vivo bioequivalence studies. [8][12]

Conclusion

The comprehensive solubility profiling of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is a foundational activity in its preclinical development. By employing rigorous, self-validating protocols for both kinetic and thermodynamic solubility, and by carefully characterizing its behavior across the physiological pH range, researchers can build a robust data package. This information is indispensable for guiding formulation development, interpreting results from biological and DMPK studies, and making informed decisions on the compound's progression toward clinical evaluation. The methodologies and interpretive frameworks presented in this guide provide the necessary tools to achieve this critical objective with scientific integrity.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11708049, Cyclopropylamine hydrochloride. [Link]

-

International Council for Harmonisation. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Avdeef, A., Tsinman, O., Tsinman, K., & Sun, N. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. [Link]

-

Ortiz, M., & Lang, J. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

-

Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ResearchGate. [Link]

-

CR Com. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. [Link]

-

Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Bergström, C. A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. [Link]

-

World Health Organization. TRS 1052 - Annex 7: WHO guideline on Biopharmaceutics ClassificationSystem-based biowaivers. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

World Health Organization. Annex 4: Guidance on biowaiver of multisource (generic) finished pharmaceutical products: 4.1 Solubility determination. [Link]

-

PubMed. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17819298, 2,3-Dimethylbenzylamine hydrochloride. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Charles River Laboratories. BCS Classification for Biowaivers. [Link]

-

ChemSrc. 1-(3-CHLOROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE. [Link]

Sources

- 1. Aqueous Solubility Assay - Enamine [enamine.net]

- 2. crcom.se [crcom.se]

- 3. enamine.net [enamine.net]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. fda.gov [fda.gov]

- 9. who.int [who.int]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of N-(2,3-Dimethylbenzyl)cyclopropanamine Hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Salt Stability in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, the selection and characterization of a suitable salt form are paramount. The hydrochloride salt of N-(2,3-Dimethylbenzyl)cyclopropanamine, a novel therapeutic agent, presents a case study in the rigorous evaluation required to ensure its stability, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for understanding and assessing the stability of this specific hydrochloride salt, drawing upon established principles of pharmaceutical science and regulatory expectations. Our focus will be on the practical application of stability-indicating methodologies, from forced degradation studies to long-term stability trials, to construct a robust stability profile.

Physicochemical Properties and Initial Risk Assessment

N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is a small molecule characterized by a secondary amine, a cyclopropyl group, and a substituted benzyl ring. The hydrochloride salt is formed by the protonation of the secondary amine, a common strategy to enhance aqueous solubility and improve biopharmaceutical properties.

Table 1: Physicochemical Properties of N-(2,3-Dimethylbenzyl)cyclopropanamine Hydrochloride (Predicted and Experimental)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ClN | PubChem (CID 17819298 for 2,3-dimethylbenzylamine hydrochloride)[1] |

| Molecular Weight | 211.73 g/mol | PubChem (CID 17819298 for 2,3-dimethylbenzylamine hydrochloride)[1] |

| pKa (of the conjugate acid) | ~9-10 (Predicted) | General knowledge of secondary amines |

| Appearance | White to off-white solid | Typical for hydrochloride salts |

| Solubility | Soluble in water and polar organic solvents | Expected for hydrochloride salts |

| Melting Point | >172°C (decomposed) for a similar compound | ChemicalBook (for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride)[2] |

Initial Risk Assessment: The primary stability concerns for N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride revolve around the potential for:

-

Salt Disproportionation: Reversion of the salt to its free base form, particularly in the presence of moisture or basic excipients. This can significantly impact solubility and bioavailability.[3][4]

-

Oxidative Degradation: The benzylic position and the secondary amine are susceptible to oxidation.

-

Hydrolytic Degradation: While generally stable, extreme pH conditions could potentially lead to degradation.

-

Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to light.

Elucidating Degradation Pathways: The Role of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products and establish the intrinsic stability of a drug substance.[5][6] These studies are instrumental in developing and validating stability-indicating analytical methods.

Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies.

Experimental Protocols for Forced Degradation:

Objective: To induce approximately 10-30% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and quantify the resulting degradants.[7]

1. Acidic Hydrolysis:

- Prepare a solution of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride in 0.1 M HCl.

- Heat the solution at 80°C and sample at appropriate time points (e.g., 2, 4, 8, 24 hours).

- Neutralize the samples before analysis.

2. Basic Hydrolysis:

- Prepare a solution of the compound in 0.1 M NaOH.

- Heat at 80°C and sample at various intervals.

- Neutralize the samples prior to analysis.

3. Oxidative Degradation:

- Dissolve the compound in a solution of 3% hydrogen peroxide.

- Maintain at room temperature and sample over time.

4. Thermal Degradation:

- Expose the solid compound to dry heat at 105°C.

- Sample at different time points.

5. Photostability:

- Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

- Analyze the samples and compare them to a dark control.

Table 2: Representative Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl | 80°C | 24 hours | Minimal degradation expected |

| Basic Hydrolysis | 0.1 M NaOH | 80°C | 8 hours | Potential for salt disproportionation |

| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Oxidation of the amine or benzylic position |

| Thermal | Dry Heat | 105°C | 48 hours | General decomposition |

| Photolytic | ICH Q1B | Ambient | As per guidelines | Photolytic cleavage or oxidation |

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is essential to separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose.

HPLC Method Parameters (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: A time-programmed gradient from 95% A to 95% B will be developed to ensure the separation of all species.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength determined by the UV spectrum of the parent compound.

-

Injection Volume: 10 µL

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all potential degradation products generated during the forced degradation studies.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is in place, formal stability studies are conducted under ICH-prescribed conditions to determine the retest period for the drug substance and the shelf-life for the drug product.

ICH Stability Storage Conditions:

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Data to be Collected:

-

Appearance

-

Assay of the active substance

-

Degradation products

-

Moisture content

Investigating Salt Disproportionation:

Given that salt disproportionation is a key risk, specific analytical techniques should be employed to monitor this phenomenon, especially in the presence of excipients.

-

Powder X-ray Diffraction (PXRD): To detect changes in the crystalline form, which may indicate the formation of the free base.

-

Differential Scanning Calorimetry (DSC): To observe changes in thermal behavior, such as the appearance of a melting endotherm for the free base.[8]

-

Raman Spectroscopy: Can be used to detect the presence of the free base in a formulation.[8]

Workflow for Stability Assessment:

Caption: General workflow for long-term and accelerated stability studies.

Conclusion and Recommendations

A thorough understanding of the stability of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is non-negotiable for its successful development. This guide has outlined a systematic approach, grounded in scientific principles and regulatory expectations, to comprehensively evaluate its stability profile. By proactively identifying potential degradation pathways through forced degradation studies and employing robust, validated analytical methods, drug developers can ensure the quality, safety, and efficacy of the final drug product. Continuous monitoring throughout the development lifecycle, with a particular focus on the potential for salt disproportionation, will be critical for a successful regulatory submission and commercialization.

References

-

Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Link]

-

Cyclopropylamine hydrochloride | C3H8ClN | CID 11708049. PubChem. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

-

Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Institutes of Health (NIH). [Link]

-

Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

-

2,3-Dimethylbenzylamine hydrochloride | C9H14ClN | CID 17819298. PubChem. [Link]

-

FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]

-

Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

Sources

- 1. 2,3-Dimethylbenzylamine hydrochloride | C9H14ClN | CID 17819298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]

- 3. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. conservancy.umn.edu [conservancy.umn.edu]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]

- 8. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-(2,3-Dimethylbenzyl)cyclopropanamine Hydrochloride

Abstract

This comprehensive application note provides a detailed protocol for the purification of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride, a secondary amine of interest in pharmaceutical research and development. The methodology herein is designed for researchers, scientists, and drug development professionals, offering a robust framework for achieving high purity of this compound. The protocol leverages reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful and versatile technique for the separation and purification of small organic molecules. This guide delves into the causal relationships behind experimental choices, ensuring a thorough understanding of the purification process. All protocols are designed as self-validating systems, and key claims are supported by authoritative citations.

Introduction: The Challenge of Purifying Amines

N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is a secondary amine containing both hydrophobic (dimethylbenzyl) and less hydrophobic (cyclopropylamine) moieties. The purification of amines via HPLC can present unique challenges. Their basic nature can lead to interactions with residual silanols on silica-based stationary phases, resulting in poor peak shape and reduced column longevity.[1] Furthermore, as a hydrochloride salt, the compound's behavior in solution and on the column is pH-dependent.[2]

This application note addresses these challenges by presenting a meticulously developed RP-HPLC method. The protocol emphasizes the use of a modern, inert stationary phase and carefully optimized mobile phase conditions to ensure efficient and reproducible purification.

Physicochemical Properties of N-(2,3-Dimethylbenzyl)cyclopropanamine

A thorough understanding of the target molecule's properties is fundamental to developing a successful purification strategy.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N | Fluorochem[3] |

| Molecular Weight (Free Base) | 175.27 g/mol | Fluorochem[3] |

| LogP | 3.024 | Fluorochem[3] |

| Hydrogen Bond Acceptors | 1 | Fluorochem[3] |

| Hydrogen Bond Donors | 1 | Fluorochem[3] |

The relatively high LogP value suggests good retention on a reversed-phase column. The presence of a secondary amine introduces the potential for pH-dependent retention and the need for mobile phase modifiers to ensure good peak shape.

Experimental Workflow: A Step-by-Step Approach

The purification process follows a logical sequence from sample preparation to final purity analysis.

Caption: A streamlined workflow for the HPLC purification of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride.

Detailed Protocol for HPLC Purification

This protocol is designed for a standard preparative HPLC system equipped with a UV detector.

Materials and Reagents

-

N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride (crude)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q or equivalent)

-

Trifluoroacetic acid (TFA), HPLC grade

-

Methanol (for sample dissolution)

-

0.22 µm syringe filters

HPLC Instrumentation and Column

-

HPLC System: Preparative HPLC with a gradient pump, autosampler (or manual injector), and a UV detector.

-

Column: A C18 reversed-phase column with a modern, inert stationary phase is recommended to minimize secondary interactions with the amine.[1]

-

Example: Agilent ZORBAX StableBond C18, Waters XBridge C18, or equivalent.

-

Dimensions: 19 x 150 mm, 5 µm particle size (preparative).

-

-

Detector: UV detector set to an appropriate wavelength. The dimethylbenzyl group should provide strong UV absorbance. A preliminary UV scan of the compound is recommended. Wavelengths around 220 nm and 254 nm are good starting points.[4]

Mobile Phase Preparation

-

Mobile Phase A: 0.1% TFA in Water (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

Rationale for TFA: Trifluoroacetic acid acts as an ion-pairing agent. It protonates the secondary amine of the target compound, ensuring it is in a single ionic form. It also protonates residual silanols on the column, minimizing peak tailing and improving peak shape.[5]

Sample Preparation

-

Dissolve the crude N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride in a minimal amount of methanol or a mixture of methanol and Mobile Phase A.

-

Ensure complete dissolution. Gentle sonication may be applied if necessary.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Chromatographic Conditions

The following conditions provide a starting point for method development and can be optimized based on the specific impurity profile of the crude material.

| Parameter | Condition |

| Column | C18 Reversed-Phase, 19 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 15 mL/min |

| Injection Volume | 500 - 2000 µL (dependent on sample concentration and column loading) |

| Column Temperature | Ambient or 30 °C |

| Detection | UV at 220 nm and 254 nm |

| Gradient Program | See table below |

Gradient Elution Program:

| Time (minutes) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 20 |

| 2.0 | 20 |

| 15.0 | 80 |

| 17.0 | 80 |

| 17.1 | 20 |

| 20.0 | 20 |

Rationale for Gradient Elution: A gradient elution is employed to ensure that the target compound is eluted with a good peak shape and that any more hydrophobic or hydrophilic impurities are effectively separated.[6]

Data Interpretation and Post-Purification Processing

Fraction Collection and Analysis

-

Collect fractions corresponding to the main peak of interest.

-

Analyze the purity of each collected fraction using an analytical HPLC method. This is a crucial self-validating step. The analytical method should be faster than the preparative method but provide sufficient resolution to confirm purity.

Pooling and Solvent Removal

-

Combine the fractions that meet the desired purity criteria.

-

Remove the mobile phase solvents using a rotary evaporator. The presence of TFA will result in the final product being the trifluoroacetate salt. If the hydrochloride salt is desired, further salt exchange steps would be necessary.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape (Tailing) | Secondary interactions with the column; inappropriate mobile phase pH. | Use a highly inert ("base-deactivated") column. Ensure the mobile phase contains an appropriate modifier like TFA.[1] |

| Split Peaks | Uneven pH profile during elution; column degradation. | Ensure adequate buffering of the mobile phase.[2] Check column performance with a standard. |

| Low Recovery | Irreversible adsorption to the column; compound instability. | Use a different stationary phase or mobile phase modifier. Ensure the compound is stable under the acidic conditions of the mobile phase. |

Potential for Chiral Separation

The structure of N-(2,3-Dimethylbenzyl)cyclopropanamine does not inherently possess a chiral center. However, if chiral impurities are present from the synthesis of precursors, or if the molecule is a racemate of a chiral analogue, chiral HPLC may be necessary. Chiral separations are typically achieved using a chiral stationary phase (CSP).[7][8] The development of a chiral separation method is a specialized process and beyond the scope of this primary purification protocol.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride by reversed-phase HPLC. By understanding the physicochemical properties of the target molecule and the principles of reversed-phase chromatography, researchers can effectively implement and adapt this method to achieve high-purity material suitable for further research and development.

References

-

Agilent Technologies. (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Available at: [Link]

-

Arnold, F. H., et al. (2017). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. PMC - NIH. Available at: [Link]

-

Chromatography Forum. (2004). Amine hydrochloride in HPLC. Available at: [Link]

-

Werner, J., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. Available at: [Link]

-

LCGC. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of N-cyclopropyl-N-methyl-benzamide. Available at: [Link]

-

ResearchGate. (2015). Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols. Available at: [Link]

-

MicroSolv Technology Corporation. (n.d.). NITROSAMINE IMPURITY ASSAY BY HPLC. Available at: [Link]

-

Kim, M., et al. (2017). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC - NIH. Available at: [Link]

-

Agilent Technologies. (2023). Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting. Available at: [Link]

-

PubChem. (n.d.). N-[2-(3-ethylphenoxy)propyl]cyclopropanamine. Available at: [Link]

-

Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Available at: [Link]

-

Wikipedia. (n.d.). Dimethylbenzylamine. Available at: [Link]

-

Encyclopedia of Separation Science. (2007). Chiral Drug Separation. Available at: [Link]

-

Kumar, P., et al. (2013). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. PMC - NIH. Available at: [Link]

-

Sujatha, N., & Pavani, K. H. (2014). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMITRIPTYLINE HYDROCHLORIDE AND CHLORDIAZEPOXIDE IN TABLET BY RP-HPLC. Indian Journal of Research in Pharmacy and Biotechnology. Available at: [Link]

-

Piatkowska, E., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available at: [Link]

-

PubChem. (n.d.). 1,2,3-Tri(propan-2-yl)cyclopropane. Available at: [Link]

-

Liu, W., et al. (2020). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Molecules. Available at: [Link]

-

PubChem. (n.d.). 2,3-Dimethylbenzylamine hydrochloride. Available at: [Link]

-

PubChem. (n.d.). N-(3-methylbutyl)cyclopropanamine. Available at: [Link]

-

PubChem. (n.d.). N,N-Dimethylcyclopropanamine. Available at: [Link]

Sources

- 1. hplc.eu [hplc.eu]

- 2. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. hplc.eu [hplc.eu]

- 5. HPLC Separation of Nitrosamines with Supel Carbon LC [sigmaaldrich.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

Handling and storage guidelines for "N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride"

Application Notes and Protocols for N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride

Disclaimer: These application notes are intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on the chemical properties of structurally related compounds due to the absence of a specific Safety Data Sheet (SDS) for N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride (CAS 909702-86-9). All procedures should be conducted with a thorough risk assessment and in compliance with institutional and national safety regulations.

Introduction and Scientific Context

N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is a research chemical that incorporates two key structural motifs: a cyclopropylamine group and a substituted benzylamine group. The cyclopropylamine moiety is a strained ring system that imparts unique conformational constraints and metabolic properties, making it a valuable component in medicinal chemistry for designing enzyme inhibitors and other bioactive molecules[1]. The dimethylbenzyl group provides a lipophilic aromatic region for potential interactions with biological targets.

Given the reactive nature of the cyclopropylamine ring and the potential biological activity of substituted benzylamines, stringent handling and storage protocols are essential to ensure the integrity of the compound and the safety of laboratory personnel. These guidelines have been synthesized from safety data for analogous compounds, including cyclopropylamine[2][3][4][5] and N,N-dimethylbenzylamine[6][7], to provide a comprehensive framework for the safe utilization of this compound in a research setting.

Structural Features and Inferred Properties

The chemical structure of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride dictates its likely physical and chemical properties. The hydrochloride salt form suggests that the compound is a solid at room temperature and likely possesses some degree of aqueous solubility.

| Property | Inferred Value/Characteristic | Rationale |

| Physical State | Solid | Hydrochloride salts of amines are typically crystalline solids. |

| Molecular Formula | C₁₂H₁₈ClN | Based on the chemical name. |

| Molecular Weight | 211.73 g/mol | Calculated from the molecular formula. |

| Aqueous Solubility | Expected to be soluble | The hydrochloride salt form generally enhances water solubility. |

| Stability | Potential for degradation | The cyclopropylamine moiety can be susceptible to ring-opening reactions, and amines can be sensitive to oxidation. |

| Reactivity | Corrosive, potential for hazardous reactions | Based on the properties of cyclopropylamine and benzylamine derivatives[2][6]. Incompatible with strong oxidizing agents, acids, and acid chlorides[8]. |

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the presence of the reactive cyclopropylamine and the biologically active benzylamine moieties, N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride should be handled as a hazardous substance.

Inferred Hazards

-

Corrosive: Both cyclopropylamine and benzylamine derivatives are known to be corrosive and can cause severe skin burns and eye damage[2][6][9].

-

Toxic if Swallowed or Inhaled: Similar amine compounds can be harmful or toxic if ingested or inhaled[6].

-

Skin Sensitizer: There is a potential for allergic skin reactions upon repeated exposure[9].

-

Flammability: While the hydrochloride salt is less likely to be flammable than the free base, the free base form, cyclopropylamine, is a highly flammable liquid[2][9].

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch) to protect against splashes[2].

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). It is crucial to regularly inspect gloves for any signs of degradation or perforation.

-

Skin and Body Protection: A flame-resistant lab coat and appropriate protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols[6][8].

Engineering Controls and Safe Handling Workflow

Proper engineering controls are the primary line of defense in ensuring safe handling.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated laboratory, with all manipulations of the solid and its solutions performed inside a chemical fume hood[6][8].

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[8].

-

Static Control: For handling larger quantities, especially if the free base is generated, all equipment should be grounded to prevent static discharge, which could be an ignition source[3][8].

Safe Handling Workflow

The following diagram outlines the critical decision points and procedures for safely handling N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride.

Sources

- 1. longdom.org [longdom.org]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. CAS 765-30-0: Cyclopropylamine | CymitQuimica [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

Application Notes and Protocols for the Investigation of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride in Cell Culture

Preamble: A Note on Scientific Diligence

The following document provides a detailed framework for the investigation of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride in a cell culture setting. It is critical to note that as of the date of this publication, specific, peer-reviewed data on the biological activity and established protocols for this particular compound are not widely available in the public domain.

Therefore, this guide is presented from a first-principles perspective, grounded in the established science of related chemical structures. The core chemical scaffold, a substituted cyclopropanamine, is a well-documented pharmacophore known to target Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[1][2] This document is structured to guide a researcher through the initial characterization of this novel compound, with the hypothesized mechanism of action being the inhibition of LSD1. The protocols herein are designed as a robust starting point for independent validation and optimization.

Introduction and Hypothesized Mechanism of Action

N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride belongs to a class of compounds structurally related to known inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating specific lysine residues on histone H3, primarily mono- and di-methylated lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3][4]

The aberrant overexpression of LSD1 is implicated in numerous cancers, including acute myeloid leukemia (AML), where it contributes to a block in cellular differentiation and promotes proliferation.[3][4][5] By inhibiting LSD1, it is hypothesized that N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride can restore normal histone methylation patterns, leading to the reactivation of tumor suppressor genes and inducing differentiation or apoptosis in susceptible cancer cell lines.

The proposed mechanism involves the cyclopropylamine moiety forming a covalent adduct with the FAD cofactor in the active site of the LSD1 enzyme, leading to its irreversible inactivation.[1] This mechanism-based inhibition is a hallmark of many potent LSD1 inhibitors.[1][3]

Signaling Pathway: The Role of LSD1 in Gene Regulation

Caption: Hypothesized mechanism of N-(2,3-Dimethylbenzyl)cyclopropanamine HCl action on the LSD1 pathway.

Essential Preliminary Steps: Reagent Preparation and Handling

Scientific rigor begins with proper reagent handling. These steps ensure reproducibility and safety.

Safety Precautions

While a specific Safety Data Sheet (SDS) for N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is not available, related compounds exhibit potential hazards.[6][7][8]

-

Handling: Always handle the compound in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Toxicity: Assume the compound is toxic if swallowed, harmful in contact with skin, and may cause irritation.[6][7][8][9] Avoid generating dust.

Preparation of Stock Solutions

The solubility of related cyclopropanamine compounds has been reported in solvents like DMSO.[10][11] This is the recommended solvent for preparing a high-concentration stock solution.

Protocol: Preparing a 10 mM Stock Solution

-

Calculate Required Mass: Determine the molecular weight (MW) of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride. The free base (C12H17N) has a MW of 175.27 g/mol . The hydrochloride salt (C12H18ClN) has a MW of approximately 211.74 g/mol .

-

Mass (mg) = 10 mM * 211.74 g/mol * 1 mL = 0.21174 mg per 100 µL

-

For practical purposes, weigh out 2.12 mg of the compound.

-

-

Dissolution: Add the 2.12 mg of compound to a sterile microcentrifuge tube. Add 1.0 mL of sterile, anhydrous DMSO.

-

Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be required.

-

Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.

-

Long-Term Storage: Store the aliquots at -20°C or -80°C for long-term stability.

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous DMSO | High solubilizing power for organic small molecules; compatible with most cell culture media at low final concentrations.[10] |

| Stock Conc. | 10 mM | Standard high concentration for small molecules, allowing for a wide range of working dilutions. |

| Final DMSO Conc. | ≤ 0.1% (v/v) | High concentrations of DMSO can be toxic to cells and affect experimental outcomes. A vehicle control is mandatory. |

| Storage | -20°C to -80°C, Aliquoted | Prevents degradation from repeated freeze-thaw cycles and ensures consistency across experiments. |

Core Protocol 1: Determining Cytotoxicity and Effective Concentration Range

The first critical experiment for any novel compound is to determine its effect on cell viability. This dose-response assay establishes the concentration range that is cytotoxic versus the range that is biologically active without causing acute cell death.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the compound in a relevant cell line. For a putative LSD1 inhibitor, AML cell lines such as Kasumi-1 or THP-1 are appropriate choices.[1][12]

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete growth medium. Incubate for 24 hours.

-

Compound Dilution Series: Prepare a serial dilution of the 10 mM stock solution in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).

-

Treatment: Add 10 µL of the diluted compound (or vehicle control, DMSO) to the appropriate wells. This results in a final volume of 100 µL and the desired final concentrations.

-

Incubation: Incubate the plate for a duration relevant to the expected mechanism. For epigenetic modifiers, a longer incubation (e.g., 72-96 hours) is often necessary to observe effects on cell proliferation.

-

Assay: On the day of the assay, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

-

Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated wells (100% viability) and plot the results as % Viability vs. log[Concentration]. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Experimental Workflow: Dose-Response Assay

Sources

- 1. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride

Welcome to the technical support center for the synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for higher yields and purity.

I. Reaction Overview and Mechanism

The synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine is most effectively achieved through a one-pot reductive amination reaction between 2,3-dimethylbenzaldehyde and cyclopropanamine. This is followed by the formation of the hydrochloride salt. The primary reducing agent recommended for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reagent that reduces the intermediate imine in the presence of the starting aldehyde.[1][2]

The reaction proceeds in two main stages within the same pot:

-

Imine Formation: The nucleophilic cyclopropanamine attacks the electrophilic carbonyl carbon of 2,3-dimethylbenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine).

-

Reduction: The hydride from sodium triacetoxyborohydride selectively reduces the C=N double bond of the imine to yield the desired secondary amine, N-(2,3-Dimethylbenzyl)cyclopropanamine.

The final step is the precipitation of the hydrochloride salt by introducing hydrochloric acid.

Caption: General workflow for the synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal reducing agent for this reaction?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent.[1] It is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde.[2][3] Its selectivity for the imine intermediate allows for a one-pot reaction with higher yields and fewer side products, such as 2,3-dimethylbenzyl alcohol.[1][2]

Q2: Can I use other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)?

A2: While other reducing agents can be used, they have drawbacks. Sodium borohydride (NaBH₄) can also reduce the starting aldehyde, leading to the formation of 2,3-dimethylbenzyl alcohol as a significant impurity.[3][4] Sodium cyanoborohydride (NaBH₃CN) is effective but produces toxic cyanide byproducts, making it less desirable from a safety and environmental perspective.[5][6]

Q3: Why is my reaction yield low?

A3: Low yields can be attributed to several factors:

-

Incomplete imine formation: The formation of the imine is an equilibrium process. The presence of water can shift the equilibrium back towards the starting materials. Ensure you are using anhydrous solvents and reagents.

-

Steric hindrance: The methyl group at the ortho position of the benzaldehyde can sterically hinder the attack of cyclopropanamine, slowing down the reaction. Longer reaction times or a slight increase in temperature may be necessary.

-

Side reactions: As mentioned, the reduction of the starting aldehyde can lower the yield of the desired product.

-

Suboptimal pH: The reaction is typically carried out under neutral or weakly acidic conditions.[5] Acetic acid can be used as a catalyst, particularly if the reaction is slow.[1]

Q4: I am seeing a significant amount of unreacted 2,3-dimethylbenzaldehyde in my crude product. What should I do?

A4: This indicates either incomplete reaction or that the imine formation is the rate-limiting step. Consider the following:

-

Increase reaction time: Allow the reaction to stir for a longer period before workup.

-

Use a catalyst: Add a catalytic amount of acetic acid to promote imine formation.[1]

-

Check stoichiometry: Ensure you are using a slight excess of cyclopropanamine (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.

Q5: How do I effectively remove the unreacted aldehyde and other impurities during workup?

A5: A standard acid-base workup is effective. After the reaction is complete, quench with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize any remaining acid and the borate byproducts. Extract the organic layer containing the amine product. The unreacted aldehyde can be removed by washing the organic layer with an aqueous solution of sodium bisulfite, which forms a water-soluble adduct with the aldehyde. The amine can then be isolated by evaporating the solvent.

Q6: What is the best way to form the hydrochloride salt?

A6: After obtaining the purified free base, dissolve it in a suitable organic solvent like diethyl ether, ethyl acetate, or a mixture of isopropanol and heptane. Then, add a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate out of the solution. Cooling the mixture can improve the yield of the crystalline product.

III. Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | 1. Inactive reducing agent. 2. Wet reagents or solvent. 3. Incorrect stoichiometry. | 1. Use a fresh bottle of sodium triacetoxyborohydride. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. 3. Re-verify the molar equivalents of your reactants. A slight excess of the amine is recommended. |

| Presence of 2,3-Dimethylbenzyl Alcohol Impurity | 1. Use of a non-selective reducing agent (e.g., NaBH₄). 2. Reaction temperature is too high. | 1. Switch to sodium triacetoxyborohydride. 2. Maintain the reaction at room temperature. |

| Difficulty in Isolating the Product | 1. Product is too soluble in the workup solvent. 2. Emulsion formation during extraction. | 1. Use a more nonpolar solvent for extraction. 2. Add brine (saturated NaCl solution) to break up emulsions. |

| Product is an Oil, Not a Crystalline Solid | 1. Presence of impurities. 2. Incorrect solvent for crystallization. | 1. Purify the free base by column chromatography before salt formation. 2. Experiment with different solvent systems for crystallization (e.g., isopropanol/heptane, ethanol/ether). |

| Hydrochloride Salt is Gummy or Hygroscopic | 1. Excess hydrochloric acid was used. 2. Residual water in the product or solvent. | 1. Use a stoichiometric amount of HCl or slightly less. 2. Ensure the free base is completely dry before adding HCl. Use an anhydrous solution of HCl.[7] |

IV. Experimental Protocols

Protocol 1: Synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine

-

To a solution of 2,3-dimethylbenzaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add cyclopropanamine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the same anhydrous solvent.

-

Slowly add the slurry of the reducing agent to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2,3-Dimethylbenzyl)cyclopropanamine.

Protocol 2: Formation of the Hydrochloride Salt

-

Dissolve the crude or purified N-(2,3-Dimethylbenzyl)cyclopropanamine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a 2M solution of HCl in diethyl ether (1.0 eq) dropwise while stirring.

-

A white precipitate should form. Continue stirring for 30 minutes at room temperature.

-

Cool the mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride.

Caption: A troubleshooting flowchart for common issues in the synthesis.

V. References

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Wikipedia. (2023). Dimethylbenzylamine. [Link]

-

ResearchGate. (2015). Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. [Link]

-

YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

-

ACS Publications. (2015). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

-

ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

-

Google Patents. (1986). Process for the manufacture of cyclopropylamine.

-

Journal of the American Chemical Society. (2006). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]

-

CaltechAUTHORS. (2021). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

-

ResearchGate. (2001). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

-

Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

-

Myers Chem 115. Reductive Amination. [Link]

-

Pearson. A common method to produce amines is the reductive amination of aldehydes and ketones. [Link]

-

Wikipedia. Reductive amination. [Link]

-

ResearchGate. (2021). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

-

Google Patents. (1997). Amine acid salt compounds and process for the production thereof.

-

National Institutes of Health. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

-

Google Patents. (1977). Method of synthesis of trans-2-phenylcyclopropylamine.

-

ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

-

ResearchGate. (2020). (a) Reaction pathway for the reductive amination with benzaldehyde and.... [Link]

-

Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. [Link]

-

PubChem. 2,3-Dimethylbenzylamine hydrochloride. [Link]

-

European Patent Office. (1989). Process for the manufacture of cyclopropylamine. [Link]

-

Cheméo. Benzenemethanamine, N,N-dimethyl- (CAS 103-83-3). [Link]

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]

Technical Support Center: Purification of N-(2,3-Dimethylbenzyl)cyclopropanamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Achieving high purity is critical for obtaining reliable biological data and ensuring reproducible results in drug discovery and development. This guide provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and extensive experience in small molecule purification.

Understanding the Context: A Plausible Synthetic Route and Its Impurity Profile

To effectively troubleshoot purification, we must first understand the likely impurities that can arise during the synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride. A common and efficient method for its preparation is the reductive amination of 2,3-dimethylbenzaldehyde with cyclopropanamine, followed by salt formation with hydrochloric acid.

This synthetic pathway can introduce several impurities that need to be addressed during purification:

-

Unreacted Starting Materials: Residual 2,3-dimethylbenzaldehyde and cyclopropanamine.

-

Imine Intermediate: The Schiff base formed between the aldehyde and amine that may not have been fully reduced.

-

Reducing Agent By-products: Borohydride salts (if using agents like sodium triacetoxyborohydride) or other residues.

-

Over-alkylation Products: Trace amounts of tertiary amines if the reaction conditions are not well-controlled.

-

Solvent and Reagent Residues: Process solvents and excess acid.

The following troubleshooting guide is structured to address the specific challenges posed by these potential contaminants.

Troubleshooting Guide: Common Purification Issues and Solutions

Q1: My initial crude product is an oil and won't solidify, even after adding HCl. How can I isolate my hydrochloride salt as a solid?

A1: An oily product is a common issue and typically indicates the presence of significant impurities that are disrupting the crystal lattice formation of your desired salt. The most likely culprits are unreacted starting materials (especially the aldehyde), residual solvents, or moisture.

Causality and Strategy: The hydrochloride salt of a secondary amine like N-(2,3-Dimethylbenzyl)cyclopropanamine is an ionic compound and should have a well-defined melting point, predisposing it to be a crystalline solid. Impurities act as a "solvent," lowering the melting point and preventing crystallization. The strategy is to first "clean up" the free amine before attempting salt formation.

Recommended Protocol: Acid-Base Extraction

-

Dissolution: Dissolve your crude oily product in a water-immiscible organic solvent like diethyl ether (Et₂O) or ethyl acetate (EtOAc).

-

Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Your desired amine will be protonated and move into the aqueous layer, while the neutral aldehyde impurity will remain in the organic layer.

-

Separation: Separate the layers. Keep the aqueous layer , as this contains your product. The organic layer can be discarded.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH), with stirring until the pH is >12. This deprotonates the ammonium salt, regenerating the free amine, which will often appear as a cloudy precipitate or an oil.

-

Re-extraction: Extract the aqueous layer three times with a fresh portion of diethyl ether or ethyl acetate. Your purified free amine is now in the organic layer.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free amine, which should be cleaner than the initial crude product.

-

Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt should now precipitate as a solid.[1][2][3]

Q2: My final product is a white solid, but my NMR analysis shows contamination with 2,3-dimethylbenzaldehyde. How can I remove it?

A2: This is a classic purification challenge. The aldehyde is a neutral compound and will not be removed by simple acid-base manipulations if it gets trapped in the precipitating salt.

Causality and Strategy: The aldehyde is non-basic and will not form a salt with HCl. Therefore, an acid-base extraction, as detailed in Q1, is the most robust method to separate the basic amine from the neutral aldehyde. If you have already formed the salt, you will need to free-base it first.

Workflow Diagram: Aldehyde Removal

Caption: Workflow for removing aldehyde impurity.

Alternative Protocol: Bisulfite Wash For stubborn cases, a sodium bisulfite (NaHSO₃) wash can be effective.

-

Perform the acid-base extraction as described in Q1 to get the purified free amine in an organic solvent like diethyl ether.

-

Before drying, wash the organic layer with a saturated aqueous solution of sodium bisulfite. The bisulfite will form a water-soluble adduct with the aldehyde, pulling it into the aqueous layer.

-

Separate the layers and proceed with drying and salt formation as usual.

Q3: My N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is off-white or yellowish. What causes this discoloration and how can I fix it?

A3: A yellow or brown tint in amine salts often points to oxidation of the amine or trace impurities that are colored. Amines can be susceptible to air oxidation over time, and this process can be accelerated by light or residual acidic/basic catalysts from the synthesis.[1]

Causality and Strategy: The discoloration is due to minor, often highly conjugated, impurities. The goal is to remove these using a method that differentiates based on properties other than basicity, such as polarity or solubility. Recrystallization is the ideal technique for this.

Recommended Protocol: Recrystallization

-

Solvent Selection: The key to successful recrystallization is choosing a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For amine hydrochlorides, polar protic solvents or mixtures are often effective.

-

Screening Solvents: Test the solubility of a small amount of your product in various solvents.

| Solvent System | Solubility at Room Temp | Solubility when Hot | Potential Outcome |

| Isopropanol (IPA) | Low | High | Good candidate for single-solvent recrystallization. |

| Ethanol/Diethyl Ether | High in EtOH, Low in Ether | - | Good for anti-solvent precipitation. |

| Methanol/Ethyl Acetate | High in MeOH, Low in EtOAc | - | Another good anti-solvent system. |

| Acetonitrile | Moderate | High | Can be effective. |

-

Procedure (Single Solvent - e.g., Isopropanol):

-

Place the discolored solid in a flask.

-

Add the minimum amount of hot isopropanol required to fully dissolve the solid.

-

If the solution is still colored, you can add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through a celite plug to remove the carbon (and the color).

-

Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Frequently Asked Questions (FAQs)

FAQ 1: Is it better to purify the free amine before salt formation, or purify the final hydrochloride salt?

Both strategies are valid and the best choice depends on the nature of the impurities.

-

Purifying the Free Amine: This is highly effective for removing non-basic impurities like unreacted aldehydes or neutral by-products. Techniques like column chromatography or distillation (if the amine is thermally stable) can be employed on the free base. An acid-base workup is the simplest form of this.

-

Purifying the Hydrochloride Salt: This is best for removing impurities that have similar basicity to your product but different solubility profiles as a salt. Recrystallization is the primary method here and is excellent for improving color and removing trace contaminants.[4]

For N-(2,3-Dimethylbenzyl)cyclopropanamine, a best-practice approach is a two-stage purification: first, an acid-base extraction of the crude free amine, followed by recrystallization of the resulting hydrochloride salt.

FAQ 2: I performed a recrystallization, but my yield was very low. What went wrong?

Low recovery is a common pitfall in recrystallization and can be attributed to several factors:

-

Using too much solvent: This is the most common error. If too much solvent is used during the initial dissolution, the solution will not become supersaturated upon cooling, and the product will remain in the mother liquor. Always use the minimum amount of hot solvent.

-

Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or even cause the product to "oil out." Slow, undisturbed cooling is crucial for growing large, pure crystals.

-

The compound has significant solubility in the cold solvent: If the product is still quite soluble even at 0°C, you will lose a substantial amount in the filtrate. In this case, a different solvent system is needed.

-

The starting material was very impure: If your crude product was only 50% pure, the maximum theoretical recovery is 50%.

FAQ 3: My LC-MS shows a peak with a mass corresponding to a di-benzylated product. How can this be removed?

A di-benzylated product (a tertiary amine) would be a result of the primary product reacting with another molecule of the aldehyde and undergoing a second reductive amination. This tertiary amine is also basic and will follow your product through an acid-base extraction.

Strategy: Separating two amines of similar structure but different substitution (secondary vs. tertiary) can be challenging.

-

Column Chromatography: This is the most reliable method. The free amines (secondary and tertiary) can be separated on a silica gel column. The tertiary amine is typically less polar and will elute before the secondary amine.

-

Fractional Crystallization: If the hydrochloride salts of the two amines have sufficiently different solubilities, it may be possible to separate them by careful, repeated recrystallization. This is often a trial-and-error process.

Workflow Diagram: Purification Strategy

Caption: Recommended two-stage purification workflow.

References

-

Discussion on recrystallization of amines and their salts. (2021). ResearchGate. Available at: [Link]

-

Synthesis and Separation of Substituted Cyclopropane Carboxylic Acid Amide Isomers. (N.A.). ResearchGate. Available at: [Link]

-

de Meijere, A., et al. (N.A.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health. Available at: [Link]

-

Solvents for Recrystallization. (N.A.). University of Rochester, Department of Chemistry. Available at: [Link]

- Process for the manufacture of cyclopropylamine. (1986). Google Patents.

-

Kusube, T., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. Available at: [Link]

-

Process for the manufacture of cyclopropylamine. (1989). European Patent Office. Available at: [Link]

-

HPLC Separation of Diastereomers. (2016). MDPI. Available at: [Link]

- Systems and methods for recovering amines and their derivates from aqueous mixtures. (2020). Google Patents.

-